(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
The compound contains several functional groups including a benzo[d]thiazole, piperidine, and pyrazine. Benzo[d]thiazole is a heterocyclic compound, which is often used in medicinal chemistry due to its wide range of biological activities . Piperidine is a cyclic secondary amine, which is a key building block in the synthesis of many pharmaceuticals. Pyrazine is a heterocyclic aromatic organic compound, which is often used as a building block in various organic syntheses.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Scientific Research Applications
Anti-inflammatory Applications
The compound has been studied for its potential anti-inflammatory properties. Novel derivatives containing the benzo[d]thiazol moiety have shown promising results in inhibiting COX-1 and COX-2 enzymes, which are key targets in the development of anti-inflammatory drugs . These findings suggest that (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone could be a valuable lead compound for the development of new anti-inflammatory medications.
Anti-tubercular Activity
Recent research has highlighted the synthesis of new benzothiazole-based compounds with significant anti-tubercular activity . The structure of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone suggests it could be part of this class of compounds, potentially offering a new avenue for treating tuberculosis by targeting the M. tuberculosis bacteria.
Antimicrobial Properties
Studies have also explored the antimicrobial potential of benzothiazole derivatives . The structural features of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone, particularly the presence of the piperidinyl group, may contribute to its ability to act against various microbial strains, making it a candidate for further antimicrobial studies.
Anti-proliferative Effects on Cancer Cells
Benzothiazole derivatives have been evaluated for their cytotoxicity against various human cancer cell lines . The compound could be investigated for its anti-proliferative effects, potentially leading to the development of new cancer therapies.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. The compound’s structure is suitable for computational modeling to predict its binding affinity and mode of action within biological systems . This application is essential for rational drug design and optimization.
Synthetic Pathway Development
The synthesis of benzothiazole derivatives involves various chemical reactions, providing a rich field for developing new synthetic methods . (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone can serve as a model compound for optimizing these synthetic pathways, contributing to the advancement of medicinal chemistry.
Mechanism of Action
Target of Action
The compound (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
Benzothiazole derivatives have been found to interact with various biological targets, leading to a range of biological activities . The specific interactions of this compound with its targets would depend on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Benzothiazole derivatives have been found to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Benzothiazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(14-11-18-7-8-19-14)21-9-5-12(6-10-21)23-17-20-13-3-1-2-4-15(13)24-17/h1-4,7-8,11-12H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJMXGJBOXRRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone |
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